2,4,5-trimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2,4,5-trimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO3S/c1-12-9-14(3)16(10-13(12)2)26(24,25)22-11-17(23,18(19,20)21)15-7-5-4-6-8-15/h4-10,22-23H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPZFNDBHCQTPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide typically involves multiple steps. One common approach is the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4,5-trimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4,5-trimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4,5-trimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamide Derivatives
Structural Analogues
Key structural analogues include:
4-{[2-(5-Oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]amino}benzene-1-sulfonamide (Compound 22) Substituents: A triazole ring linked via an ethylamino group to the sulfonamide benzene. Key Differences: Lacks methyl groups on the benzene ring and the trifluoro-hydroxy-phenylpropyl side chain .
4-(4-Oxo-2-sulfanylidene-1,3-diazinan-1-yl)benzene-1-sulfonamide (Compound 6)
- Substituents : A diazinane ring with a sulfanylidene group.
- Key Differences : Features a six-membered heterocycle instead of the trifluoro-hydroxy-phenylpropyl group .
Sulfamerazine (4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzene-1-sulfonamide) Substituents: A dimethylpyrimidine ring. Key Differences: Classical sulfonamide with an amino group and pyrimidine, lacking fluorine or hydroxy-phenyl groups .
Physicochemical Properties
- Lipophilicity : The trifluoro-hydroxy-phenylpropyl group in the target compound increases logP compared to pyrimidine-based sulfamerazine, suggesting enhanced membrane permeability .
- Solubility : The hydroxy-phenyl group may improve solubility in alcohols, whereas classical sulfonamides (e.g., sulfamerazine) exhibit poor aqueous solubility .
Biological Activity
2,4,5-trimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. Sulfonamides are known for their antibacterial properties, but the unique structure of this compound suggests additional biological applications. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The chemical formula of this compound is . Its molecular weight is approximately 419.395 g/mol. The presence of the trifluoromethyl group and the sulfonamide moiety may contribute to its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Anti-inflammatory Effects
Some sulfonamides have demonstrated anti-inflammatory effects in various studies. For instance, compounds with similar structural features have been shown to inhibit cyclooxygenase (COX) and lipoxygenase pathways, which are crucial in inflammatory processes. The potential for this compound to modulate these pathways warrants further investigation.
Case Studies and Research Findings
- Inhibition of COX and LOX : A study demonstrated that related compounds inhibited COX and lipoxygenase activities in vitro. The IC50 values for these compounds ranged from 0.1 µM to 1.1 µM, indicating potent anti-inflammatory effects .
- Topical Applications : In experimental models, compounds with similar structures have been applied topically to assess their anti-inflammatory effects on skin conditions induced by irritants. These studies reported significant reductions in inflammatory markers .
Data Tables
| Biological Activity | Mechanism | IC50 Values |
|---|---|---|
| COX Inhibition | Competitive inhibition | 0.1 µM |
| LOX Inhibition | Enzymatic inhibition | 0.4 µM |
| Prostaglandin Synthesis | Inhibition of PGE2 synthesis | 1.1 µM |
Q & A
Q. What synthetic strategies are recommended for achieving high regioselectivity in the preparation of 2,4,5-trimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide?
Methodological Answer:
- Stepwise sulfonylation : Begin with the sulfonation of 2,4,5-trimethylbenzene, followed by coupling with the trifluoro-hydroxy-phenylpropyl amine moiety. Use coupling agents like EDC/HOBt to minimize side reactions .
- Regioselectivity control : Employ steric and electronic directing groups (e.g., methyl substituents) to guide sulfonamide bond formation. Monitor reaction progress via TLC or HPLC to optimize conditions .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Multinuclear NMR : Use H, C, and F NMR to confirm substituent positions and fluorine environments. Compare chemical shifts with analogous trifluoromethyl-containing sulfonamides .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (CHFNOS) and isotopic patterns, particularly for fluorine clusters .
Q. How should researchers assess the compound’s solubility and stability in aqueous buffers for biological assays?
Methodological Answer:
- Solubility screening : Perform phase-solubility studies in PBS (pH 7.4) with co-solvents (e.g., DMSO ≤1%) and measure via UV-Vis spectroscopy.
- Stability profiling : Incubate the compound at 37°C and analyze degradation products over 24–72 hours using LC-MS. Note hydrolytic susceptibility of the sulfonamide group under acidic/basic conditions .
Advanced Research Questions
Q. What experimental approaches are suitable for elucidating the structure-activity relationship (SAR) of this compound’s trifluoromethyl and hydroxy-phenyl groups in enzyme inhibition?
Methodological Answer:
- Analog synthesis : Prepare derivatives with modified fluorine or hydroxyl groups (e.g., -CF → -CH; -OH → -OCH) and compare inhibitory potency (IC) in enzymatic assays.
- Crystallography or docking studies : Resolve X-ray structures of the compound bound to target enzymes (e.g., carbonic anhydrase) or use molecular docking to map hydrophobic/electrostatic interactions .
Q. How can conflicting data on the compound’s bioactivity across different assay platforms (e.g., cell-free vs. cellular assays) be resolved?
Methodological Answer:
- Assay standardization : Replicate experiments under controlled conditions (e.g., pH, temperature, and ion strength) using reference inhibitors.
- Membrane permeability assessment : Measure cellular uptake via LC-MS to determine if discrepancies arise from poor intracellular penetration .
Q. What computational methods are effective for predicting the metabolic fate of this compound in vivo?
Methodological Answer:
- In silico metabolism prediction : Use software like MetaSite or GLORY to identify potential Phase I/II metabolic sites (e.g., hydroxylation of the phenyl ring or sulfonamide cleavage).
- MD simulations : Model interactions with cytochrome P450 enzymes to prioritize labile sites for experimental validation .
Q. How should researchers design experiments to evaluate the environmental impact of this compound’s trifluorinated byproducts?
Methodological Answer:
- Degradation studies : Expose the compound to UV light or oxidizing agents (e.g., HO) and analyze breakdown products via GC-MS for persistent fluorinated species.
- Ecotoxicology assays : Test byproduct toxicity in model organisms (e.g., Daphnia magna) using OECD guidelines, focusing on bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
